![molecular formula C20H20N4O2S B2497585 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide CAS No. 1788533-21-0](/img/structure/B2497585.png)
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide typically involves multi-step reactions, including cyclization processes, Mannich base methods, and the aza-Wittig reaction. For example, compounds exhibiting the furan and imidazo[1,2-b]pyrazol motifs have been synthesized using Mannich base methods, demonstrating the intricate steps involved in constructing such complex molecules (Idhayadhulla, Kumar, & Abdul, 2012). Similarly, the aza-Wittig reaction has been employed to synthesize related compounds, showcasing the utility of this approach in forming the core structure (Deng, Cao, Cai, Li, & Chen, 2010).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by planarity in the imidazo[1,2-a]pyrimidine ring systems and potential for diverse functional group attachments, as demonstrated in studies. The structural elucidation often involves X-ray crystallography, providing insights into the three-dimensional arrangement and confirming the presence of functional groups critical for biological activity (Li et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving such compounds are diverse, including nucleophilic addition, cycloaddition, and ring transformation processes. These reactions facilitate the synthesis of fully substituted furans and other heterocycles, demonstrating the reactivity and versatility of the imidazo[1,2-b]pyrazol scaffold (Pan, Li, Yan, Xing, & Cheng, 2010).
Wissenschaftliche Forschungsanwendungen
Immunomodulating Activity
N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, a series that includes compounds structurally related to N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, have been synthesized and evaluated for immunomodulating activity. These compounds demonstrated the ability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating potential applications in immunology and infectious disease treatment (Doria et al., 1991).
Radiolabeling for Peripheral Benzodiazepine Receptors
Certain substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, chemically akin to N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, were synthesized and labeled with fluorine-18 for potential application in imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). This work highlights the potential use of structurally related compounds in neuroimaging and the study of neurodegenerative disorders (Fookes et al., 2008).
Anti-Parkinsonian and Neuroprotective Potential
A series of thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which share a similar structural motif with N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, were synthesized and showed significant anti-Parkinsonian and neuroprotective potential in mice. This suggests possible applications of related compounds in the treatment of neurodegenerative diseases like Parkinson’s disease (Azam et al., 2010).
Potential Antiobesity Effects
Bombesin receptor subtype-3 (BRS-3) agonists, with structural similarities to N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, have demonstrated antiobesity effects in preclinical studies. These compounds reduced body weight and increased metabolic rate in animal models, suggesting potential therapeutic applications for obesity (Guan et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-19(8-14-27-16-5-2-1-3-6-16)21-9-10-23-11-12-24-20(23)15-17(22-24)18-7-4-13-26-18/h1-7,11-13,15H,8-10,14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFMKDPTENVDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


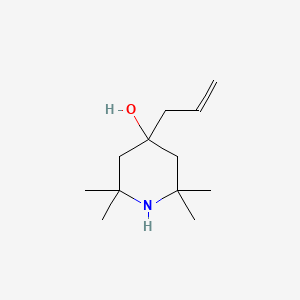
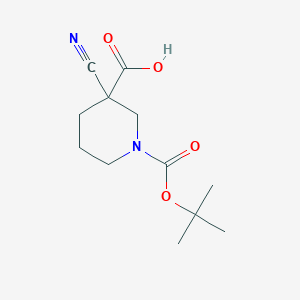
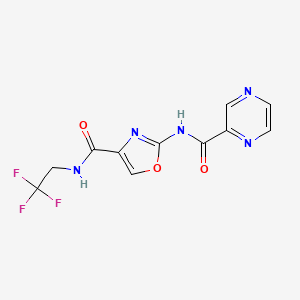

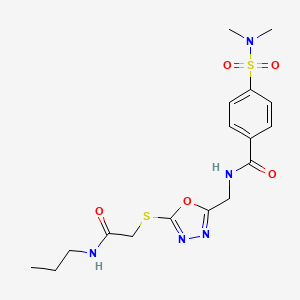
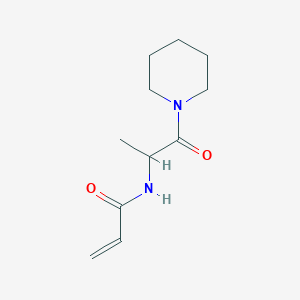
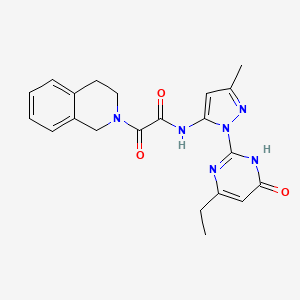
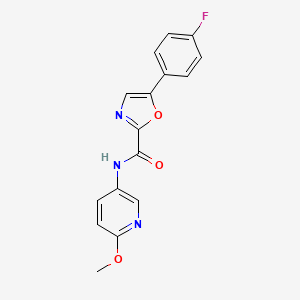
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)
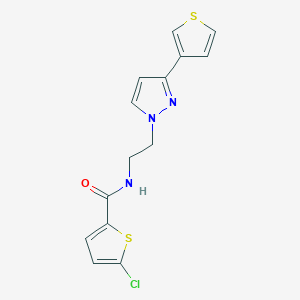
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)
![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)